2-(3-Methoxyphenyl)-1H-imidazole
Overview
Description
2-(3-Methoxyphenyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-methoxybenzaldehyde with glyoxal in the presence of ammonium acetate. The reaction is usually carried out in a solvent such as ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.
Major Products Formed
Oxidation: 2-(3-Hydroxyphenyl)-1H-imidazole
Reduction: Reduced imidazole derivatives
Substitution: Halogenated imidazole derivatives
Scientific Research Applications
2-(3-Methoxyphenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The methoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-imidazole: Lacks the methoxy group, which can affect its reactivity and binding properties.
2-(4-Methoxyphenyl)-1H-imidazole: The methoxy group is in a different position, which can influence its electronic and steric properties.
2-(3-Hydroxyphenyl)-1H-imidazole: The methoxy group is replaced with a hydroxyl group, altering its hydrogen bonding capabilities.
Uniqueness
2-(3-Methoxyphenyl)-1H-imidazole is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This substitution can significantly influence the compound’s chemical reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-3-8(7-9)10-11-5-6-12-10/h2-7H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAXDUJFRIRFLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504679 | |
Record name | 2-(3-Methoxyphenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76875-21-3 | |
Record name | 2-(3-Methoxyphenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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